molecular formula C16H12Br2 B013510 9,10-Bis(bromomethyl)anthracene CAS No. 34373-96-1

9,10-Bis(bromomethyl)anthracene

Cat. No. B013510
CAS RN: 34373-96-1
M. Wt: 364.07 g/mol
InChI Key: YHEMDXGFCREMGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9,10-bis(bromomethyl)anthracene and its derivatives involves key di(halomethyl) building blocks, employing strategies such as Diels-Alder reactions, Horner-Wadsworth-Emmons olefination, and pyrrolo-annelation to introduce functional groups and extend the π-systems. These methods enable the production of compounds with varied electronic properties and potential applications in organic electronics and fluorescence-based sensors (Christensen et al., 2003).

Molecular Structure Analysis

The molecular structure of 9,10-bis(bromomethyl)anthracene derivatives often exhibits a characteristic folded conformation along the central ring, influenced by substituents and the nature of the functional groups attached. X-ray crystallography studies reveal significant intermolecular interactions that contribute to the stability and packing of these molecules in the solid state (Christensen et al., 2003).

Chemical Reactions and Properties

9,10-Bis(bromomethyl)anthracene undergoes various chemical reactions, including nucleophilic substitution and addition reactions, to yield a plethora of functionalized anthracene derivatives. These reactions are crucial for tailoring the electronic and photophysical properties of the resultant compounds for specific applications (Christensen et al., 2003).

Physical Properties Analysis

The physical properties of 9,10-bis(bromomethyl)anthracene derivatives, such as melting points, solubility, and crystallinity, are significantly influenced by the nature and position of substituents on the anthracene core. These properties are crucial for determining the suitability of these compounds in various applications, including organic electronics and optoelectronic devices (Christensen et al., 2003).

Chemical Properties Analysis

The chemical properties of 9,10-bis(bromomethyl)anthracene derivatives, such as reactivity, stability, and electronic characteristics, are largely determined by the anthracene core's electronic structure and the attached functional groups. These properties are pivotal in exploring these compounds' utility in organic synthesis, photophysical studies, and material science applications (Christensen et al., 2003).

Scientific Research Applications

  • Blue Light Emitting Devices : A derivative, 9,10-bis-(9′,9′-diethyl-7′-diphenylamino-fluoren-2-yl)-anthracene, has been found promising for efficient blue-light emitting devices, with a maximum quantum efficiency of 3.3% (Park et al., 2010).

  • Textile Applications : 9,10-bis(hetaryl anthracenes) have shown excellent results as disperse dyes on polyester fibers, suggesting potential applications in textiles (Rangnekar & Rajadhyaksha, 2007).

  • Organic Light-Emitting Devices : Chromophores derived from 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene have shown reactivity and potential for use in organic light-emitting devices (Hill & Frogley, 2023).

  • Cancer Research : Derivatives like 9,10-bis-N-substituted (aminomethyl)anthracenes have demonstrated DNA binding properties and cytotoxic activity against tumor cell lines (Kožurková et al., 2007).

  • Chemical Sensing : 9,10-bis(benzenemethylene-sulfurmethylene) anthracene exhibits strong complexation with Cu(2+), indicating its potential as a host molecule for various applications (Li Li-dong, 2006).

  • Piezofluorochromism : Alkyl chain length variations in 9,10-bis(N-alkylpheno-thiazin-3-yl-vinyl-2)anthracenes influence piezofluorochromism spectral shifts, affecting the solid-state optical properties of organic fluorophores (Zheng et al., 2014).

  • Photocatalysis : An anthracene-based photocatalyst with high reducing power shows versatility for radical fluoroalkylation, marking a promising metal-free photocatalytic method (Noto et al., 2018).

  • Electrochemistry : Reduction of 9,10-bis(dimesitylboryl)anthracene leads to changes in aromaticity and geometries, demonstrating the compound's interesting electrochemical properties (Zheng et al., 2015).

  • Spectral Properties : The UV fluorescence properties and interaction with bromobenzene of 9,10-Bis(trimethylsilylethynyl) anthracene have been analyzed, furthering its potential application in spectral studies (Hu Xiao-li, 2010).

  • Photophysical Properties : The influence of halogen atoms on the structures and photophysical properties of 9,10-distyrylanthracene (DSA) has been studied, showing different properties in solution and crystalline state (Wu et al., 2015).

properties

IUPAC Name

9,10-bis(bromomethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEMDXGFCREMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346067
Record name 9,10-Bis(bromomethyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Bis(bromomethyl)anthracene

CAS RN

34373-96-1
Record name 9,10-Bis(bromomethyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-BIS(BROMOMETHYL)ANTHRACENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
ES Tillman, TE Hogen-Esch - Macromolecules, 2001 - ACS Publications
Polystyryldilithium (PSLi 2 ), polystyryldipotassium (PSK 2 ) or poly(9,9-dimethyl-2-vinylfluorene)yl dipotassium (PDMVF-K 2 ), generated by electron transfer initiated polymerizations, …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
ES Tillman, GG Nossarev… - Journal of Polymer …, 2001 - Wiley Online Library
The direct and nearly quantitative incorporation of 9,10‐anthracenylidene (AN) chromophores into polystyrene occurred via the reaction of polystyryllithium (PSLi) with 9,10‐bis(…
DZ Wang, CS Liu, JR Li, L Li, YF Zeng, XH Bu - CrystEngComm, 2007 - pubs.rsc.org
In our continuous efforts to explore the effects of metal ions, ligand structures, counter-anions on the structure and properties of metal–organic complexes, six new d10 metal …
Number of citations: 65 0-pubs-rsc-org.brum.beds.ac.uk
DE Wu, MN Wang, YH Luo, GJ Wen, BW Sun - CrystEngComm, 2015 - pubs.rsc.org
Four DSA (9,10-distyrylanthracene) derivatives, namely 9,10-bis(4-fluorostyryl)anthracene (BFSA), 9,10-bis(4-chlorostyryl)anthracene (BCSA), 9,10-bis(4-bromostyryl)anthracene (BBSA…
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk
CS Kim, SM Oh, S Kim, CG Cho - Macromolecular rapid …, 1998 - Wiley Online Library
Anthracene‐labelled poly(methyl methacrylate) (PMMA) was prepared via atom transfer radical polymerization (ATRP) where 9,10‐bis(chloromethyl)anthracene and CuCl/2,2′‐…
MF Pradipta, H Watanabe, M Senna - Solid state ionics, 2004 - Elsevier
The present computational study deals with the Diels–Alder reaction between anthracene derivatives and p-benzoquinone under mechanical stressing using an AM1 semiempirical …
P Piotrowski, J Pawłowska, R Bilewicz, A Kaim - RSC advances, 2016 - pubs.rsc.org
A tailored di-S-acetyl anthracene derivative was synthesized and anchored to a gold electrode in order to produce well-ordered monolayers of C60 fullerene according to the Diels–…
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
HM Fahmy, HM Kandel, HAS Al-Shamiri… - Journal of …, 2018 - Springer
Novel 7,7′-((anthracene-9,10-diylbis(methylene))bis(oxy))bis(4-methyl-2H-chromen-2-one) (BisCA) was prepared as fluorescent probe. The chemical structure of the novel BisCA was …
WQ Kan, J Yang, YY Liu, JF Ma - Polyhedron, 2011 - Elsevier
A series of new metal–organic frameworks (MOFs) based on 9,10-bis(imidazol-1-ylmethyl)anthracene and four structurally related aromatic dicarboxylates, namely, [Cd(L)(o-bdc)]·1.25H …
M Carano, M Careri, F Cicogna, ID 'Ambra… - …, 2001 - ACS Publications
9,10-Bis(cyclopentadienylmethyl)anthracene (1) is obtained by reacting 9,10-bis(bromomethyl)anthracene with cyclopentadienylsodium and transformed into its dithallium(I) derivative …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk

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